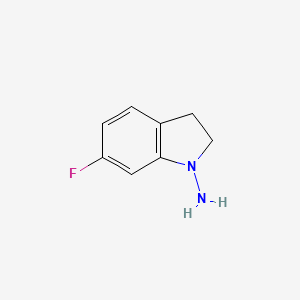

6-Fluoro-2,3-dihydro-1H-indol-1-amine

Description

Contextualizing the Indoline (B122111) Scaffold in Contemporary Medicinal Chemistry and Chemical Biology Research

The indoline scaffold, a bicyclic structure featuring a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is recognized as a "privileged" structure in medicinal chemistry. ijrpr.comnih.gov This designation stems from its widespread presence in a vast number of natural products and synthetic compounds that exhibit significant biological activity. nih.govekb.eg The structural versatility of the indoline nucleus allows it to serve as a foundational backbone for a wide array of therapeutic agents, demonstrating efficacy in targeting diverse biological pathways. mdpi.com

In recent years, researchers have increasingly exploited the indoline framework to develop novel drugs for complex diseases. nih.govresearchgate.net Indoline derivatives have shown considerable promise as anti-tumor, antibacterial, anti-inflammatory, and analgesic agents. nih.govekb.egnrfhh.com The scaffold is a key component in drugs targeting various kinases, tubulin polymerization, and other cellular processes crucial in cancer and infectious diseases. mdpi.comresearchgate.net Its ability to be readily functionalized at multiple positions allows medicinal chemists to fine-tune the steric and electronic properties of drug candidates, thereby optimizing their pharmacological profiles. ijrpr.commdpi.com This adaptability makes the indoline scaffold a cornerstone in the ongoing quest for new and more effective therapeutic interventions. researchgate.net

The Strategic Significance of Fluorine Incorporation in Bioactive Molecules and Indoline Derivatives

The introduction of fluorine into bioactive molecules is a well-established and powerful strategy in modern drug design. pharmacyjournal.orgresearchgate.net Despite its small size, the high electronegativity of the fluorine atom can profoundly alter a molecule's physicochemical and pharmacokinetic properties in beneficial ways. tandfonline.comnih.gov The carbon-fluorine (C-F) bond is exceptionally strong, which often enhances the metabolic stability of a drug by blocking sites susceptible to oxidative metabolism by enzymes. nih.govnih.govnih.gov

Judicious placement of fluorine can also modulate lipophilicity, which influences a drug's ability to permeate cell membranes and cross biological barriers like the blood-brain barrier. researchgate.netnih.gov Furthermore, fluorine can alter the acidity (pKa) of nearby functional groups, which can improve bioavailability and target engagement. nih.govresearchgate.net In some cases, fluorine substitution has been shown to increase the binding affinity of a ligand to its target protein through favorable electronic interactions. tandfonline.comnih.gov Given these advantages, it is not surprising that a significant percentage of commercially available pharmaceuticals contain at least one fluorine atom. nih.govresearchgate.net The application of this strategy to the indoline scaffold is a promising approach to creating derivatives with enhanced potency and improved drug-like properties. researchgate.netnih.govresearchgate.net

Table 1: Key Advantages of Fluorine Incorporation in Drug Design

| Property Affected | Consequence of Fluorination | Scientific Rationale |

|---|---|---|

| Metabolic Stability | Increased resistance to metabolic degradation. tandfonline.comnih.gov | The Carbon-Fluorine (C-F) bond is stronger than a Carbon-Hydrogen (C-H) bond, making it less susceptible to enzymatic cleavage. nih.gov |

| Lipophilicity | Generally increased, enhancing membrane permeability. researchgate.netnih.gov | Fluorine substitution can increase the molecule's affinity for lipid environments, aiding absorption and distribution. researchgate.net |

| Binding Affinity | Can be enhanced, leading to improved potency. tandfonline.comnih.gov | Fluorine can participate in favorable interactions (e.g., dipole-dipole, hydrogen bonds) with amino acid residues in the target's binding pocket. tandfonline.com |

| pKa Modulation | Alters the acidity/basicity of nearby functional groups. nih.govresearchgate.net | The strong electron-withdrawing nature of fluorine can influence the ionization state of a molecule, affecting solubility and receptor interaction. nih.gov |

| Conformational Control | Influences the preferred three-dimensional shape of the molecule. researchgate.netnih.gov | Fluorine can introduce conformational biases that lock the molecule into a more biologically active shape. |

Historical Development and Emerging Trends in N-Amino Heterocycle Chemistry

Nitrogen-containing heterocycles are arguably the most significant class of compounds in medicinal chemistry, forming the core of a majority of FDA-approved small-molecule drugs. openmedicinalchemistryjournal.commsesupplies.com Their prevalence is due to their structural diversity and the ability of the nitrogen atoms to act as hydrogen bond donors or acceptors, facilitating crucial interactions with biological targets. nih.govtandfonline.com

Within this broad class, N-amino heterocycles—compounds where an amino group is directly attached to a ring nitrogen—represent a unique and synthetically valuable subgroup. Historically, these compounds have been recognized as important intermediates and building blocks in organic synthesis. rsc.orgresearchgate.net The N-N bond introduces distinct chemical reactivity, enabling a range of transformations for constructing more complex molecular architectures. mdpi.com

Emerging trends focus on leveraging this unique reactivity in novel synthetic methodologies, including metal-catalyzed reactions and photoredox catalysis, to build diverse libraries of bioactive compounds. researchgate.netnih.govorganic-chemistry.org The development of efficient methods for synthesizing and modifying N-amino heterocycles is crucial for expanding the chemical space available for drug discovery and for creating molecules with novel pharmacological profiles. rsc.orgmdpi.com

Identification of Key Research Gaps and Future Directions Pertaining to 6-Fluoro-2,3-dihydro-1H-indol-1-amine

Despite the well-documented importance of its constituent parts—the indoline scaffold, fluorine substitution, and the N-amino moiety—a survey of the scientific literature reveals a significant research gap specifically concerning this compound. While related structures such as 6-fluoroindoles and other substituted indolines are subjects of study, dedicated research into the synthesis, characterization, and biological evaluation of this particular N-aminoindoline derivative is notably absent. glpbio.comnih.govchemicalbook.comresearchgate.net

This lack of specific data presents a clear opportunity for future research. Key directions should include:

Development of Novel Synthetic Routes: Establishing efficient and scalable synthetic pathways to access this compound with high purity is a fundamental first step.

Physicochemical and Structural Characterization: Detailed analysis of its structural, electronic, and physicochemical properties would provide a foundation for understanding its potential behavior in biological systems.

Pharmacological Screening: Given the established activities of fluorinated indoline derivatives, this compound should be screened against a broad range of biological targets, particularly in oncology, infectious diseases, and neuropharmacology.

Computational and Mechanistic Studies: In silico docking and molecular modeling could help predict potential biological targets and guide the design of focused biological assays.

Exploring the chemistry and biology of this compound holds the promise of unlocking a new area of chemical space, potentially leading to the discovery of novel therapeutic agents that harness the synergistic benefits of its unique structural features.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-2,3-dihydroindol-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2/c9-7-2-1-6-3-4-11(10)8(6)5-7/h1-2,5H,3-4,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFBUHKJKDIRRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 6 Fluoro 2,3 Dihydro 1h Indol 1 Amine

Retrosynthetic Analysis and Pioneering Approaches for 6-Fluoro-2,3-dihydro-1H-indol-1-amine Synthesis

The strategic design of a synthetic route to this compound begins with a retrosynthetic analysis. This process involves conceptually deconstructing the target molecule into simpler, more readily available precursors. The primary disconnection for this compound is the nitrogen-nitrogen bond, which simplifies the target into the core heterocyclic structure, 6-fluoro-2,3-dihydro-1H-indole (also known as 6-fluoroindoline), and a generic aminating agent. This approach focuses the initial synthetic efforts on the efficient construction of the fluorinated indoline (B122111) core, followed by the strategic introduction of the amino group at the 1-position.

The synthesis of the 6-fluoro-2,3-dihydro-1H-indole core is a critical first stage. Most synthetic pathways commence with the corresponding indole (B1671886), 6-fluoro-1H-indole, which can be prepared through various established methods, such as the Fischer indole synthesis. One documented route involves the cyclization of (4-fluoro-2-nitrophenyl)ethanal semicarbazone using a rhodium-on-carbon catalyst with iron(II) acetate (B1210297) under a hydrogen atmosphere, affording 6-fluoro-1H-indole in high yield. chemicalbook.com

Once 6-fluoro-1H-indole is obtained, the subsequent step is the selective reduction of the pyrrole (B145914) ring's C2-C3 double bond to yield the desired 2,3-dihydro-1H-indole (indoline) structure. The aromaticity of the indole ring system presents a challenge, requiring careful selection of reduction conditions to avoid over-reduction of the benzene (B151609) ring.

Catalytic hydrogenation is a common and effective method. nih.gov Heterogeneous catalysts are often employed for this transformation. For instance, unprotected indoles can be successfully hydrogenated to indolines using a platinum-on-carbon (Pt/C) catalyst in the presence of a Brønsted acid like p-toluenesulfonic acid, utilizing water as a green solvent. nih.gov This method is notable for its mild reaction conditions and high yields. nih.gov Another effective approach is transfer hydrogenation, which avoids the need for high-pressure hydrogen gas. A system using palladium-on-carbon (Pd/C) with tetrahydroxydiboron (B82485) in 2,2,2-trifluoroethanol (B45653) has been shown to be an efficient catalytic system for the reduction of unactivated N-H indoles to indolines. bohrium.comrsc.orgnih.gov

Below is a table summarizing representative methods for the reduction of the indole nucleus.

| Catalyst | Hydrogen Source | Solvent | Key Features | Reference(s) |

| Platinum-on-carbon (Pt/C) | H₂ gas | Water | Green solvent, mild conditions, Brønsted acid activation | nih.gov |

| Palladium-on-carbon (Pd/C) | Tetrahydroxydiboron | 2,2,2-Trifluoroethanol | Transfer hydrogenation, avoids high-pressure H₂ | bohrium.comrsc.orgnih.gov |

| Rhodium or Ruthenium complexes | H₂ gas | Organic Solvents | Effective for N-protected indoles | bohrium.com |

| Iridium/N,P complexes | H₂ gas | Organic Solvents | Used for N-protected indoles | bohrium.com |

With the 6-fluoro-2,3-dihydro-1H-indole core in hand, the next critical step is the regioselective introduction of an amino group at the N-1 position. This transformation requires an N-amination reaction, where the indoline nitrogen acts as a nucleophile attacking an electrophilic nitrogen source.

A prevalent method for this type of transformation is the use of electrophilic aminating agents. Monochloramine (NH₂Cl) is a notable reagent for the N-amination of various heterocyclic compounds, including indoles and pyrroles. The reaction of 1-amino-2-methylindoline with monochloramine has been studied, providing a precedent for the reactivity of such systems. researchgate.net Other hydroxylamine-derived reagents, such as hydroxylamine-O-sulfonic acid (HOSA) and its derivatives, are also employed for the N-amination of N-heterocycles. The choice of reagent and reaction conditions is crucial to ensure selective amination at the nitrogen atom without competing reactions on the aromatic ring.

Novel Synthetic Methodologies for the Preparation of this compound

Recent advances in organic synthesis have focused on developing more efficient, selective, and environmentally benign methods. These principles are applicable to the synthesis of this compound, particularly through catalyst-controlled processes and green chemistry approaches.

Catalysis plays a pivotal role in modern organic synthesis by enabling reactions with high efficiency and selectivity under mild conditions. For the synthesis of 1-aminoindolines, copper-catalyzed intramolecular N-arylation represents a powerful strategy. This approach typically involves the synthesis of a hydrazine (B178648) precursor, which then undergoes a copper-catalyzed cyclization to form the N-N bond and the indoline ring system simultaneously. This method offers a facile route to 1-aminoindoline (B3057059) derivatives and demonstrates the power of transition metal catalysis in constructing key heterocyclic scaffolds.

The choice of catalyst, ligands, and reaction conditions is paramount in controlling the regioselectivity and yield of the amination reaction. For direct N-amination, catalyst systems can be designed to activate the indoline nitrogen or the aminating agent, facilitating the desired bond formation.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, these principles can be applied at various stages.

One significant green approach is the use of environmentally benign solvents. The catalytic hydrogenation of indoles to indolines in water is an excellent example of this, replacing volatile organic compounds with a safer alternative. nih.gov Furthermore, the development of catalytic systems, as mentioned previously, aligns with green chemistry principles by promoting atom economy and reducing energy consumption through milder reaction conditions. The use of transfer hydrogenation methods also enhances safety by avoiding the use of flammable, high-pressure hydrogen gas. bohrium.comrsc.orgnih.gov Future research may focus on developing recyclable heterogeneous catalysts or biocatalytic methods to further enhance the sustainability of the synthesis.

Derivatization Strategies and Analogue Synthesis for this compound

The 1-amino group of this compound is a versatile functional handle for further molecular elaboration, allowing for the synthesis of a diverse range of analogues. The reactivity of this primary amino group can be exploited through several common chemical transformations.

Acylation: The amino group can readily react with acylating agents such as acyl chlorides or anhydrides to form the corresponding N-acyl derivatives. These reactions are typically straightforward and can be used to introduce a wide variety of substituents. Chemoselective N-acylation of indoles has been achieved using stable thioesters as the acyl source, offering a mild and functional group tolerant method. d-nb.info

Alkylation: N-alkylation can be performed to introduce alkyl groups onto the terminal nitrogen. Reaction with alkyl halides or other alkylating agents under basic conditions can yield mono- or di-alkylated products. nih.govrsc.orgnih.gov

Condensation Reactions: The primary amino group can undergo condensation reactions with aldehydes and ketones to form hydrazones. wikipedia.orguni-mainz.de This reaction is fundamental in forming new carbon-nitrogen double bonds and provides a gateway to more complex heterocyclic systems.

Oxidation and Rearrangement: The reactivity of the 1-aminoindoline system can also lead to other products. For instance, oxidation of 1-amino-2-methylindoline can lead to the formation of 1-amino-2-methylindole or azo dimers, depending on the reaction conditions. researchgate.net In acidic media, 1-aminoindoles have been shown to rearrange into cinnoline (B1195905) derivatives. researchgate.net

The table below outlines potential derivatization strategies for the 1-amino group.

| Reaction Type | Reagent Class | Resulting Functional Group | Potential Applications |

| Acylation | Acyl chlorides, Anhydrides, Thioesters | Amide | Introduction of diverse functional groups, modulation of properties |

| Alkylation | Alkyl halides, Sulfates | Secondary/Tertiary Amine | Synthesis of substituted analogues |

| Condensation | Aldehydes, Ketones | Hydrazone (Imine) | Formation of C=N bonds, synthesis of larger conjugates |

| Oxidative Aromatization | Oxidizing agents | 1-Aminoindole derivative | Modification of the indoline core |

These derivatization strategies enable the systematic modification of the lead compound, facilitating structure-activity relationship (SAR) studies and the development of new chemical entities with tailored properties.

Exploration of Substituent Effects on the Indoline Core of this compound Derivatives

The chemical reactivity and physical properties of this compound derivatives are profoundly influenced by the nature and position of additional substituents on the indoline core. The fluorine atom at the 6-position already exerts a significant inductive electron-withdrawing effect, which modifies the electron density of the entire bicyclic system. Further substitution on the benzene ring (positions 4, 5, and 7) or the pyrroline (B1223166) ring can fine-tune these properties.

The electronic effects of substituents on the aromatic ring can be qualitatively predicted using Hammett constants (σ). Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) or methyl (-CH3) increase the electron density of the aromatic ring, which can influence the nucleophilicity of the N-amino group and the susceptibility of the aromatic ring to electrophilic substitution. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO2) or cyano (-CN) decrease the electron density, impacting reaction pathways that involve the aromatic system. researchgate.net Studies on related heterocyclic systems have shown that substituent groups can significantly influence hydrodenitrogenation (HDN) behavior, suggesting that the electronic nature of the ring system is critical for its reactivity in catalytic processes. mdpi.com

Steric hindrance is another critical factor. Bulky substituents placed near reactive centers, such as at the 7-position adjacent to the nitrogen-containing ring, can impede the approach of reagents, thereby decreasing reaction rates or altering regioselectivity. mdpi.com This steric effect is a key consideration in the design of synthetic routes and the prediction of reaction outcomes.

| Substituent | Position | Electronic Effect | Steric Effect | Predicted Impact on Reactivity |

|---|---|---|---|---|

| -OCH₃ | 5 | Electron-donating (mesomeric) | Moderate | Increases nucleophilicity of the ring; may direct electrophilic substitution. |

| -Cl | 4 | Electron-withdrawing (inductive) | Moderate | Decreases overall electron density; can influence reaction rates. |

| -NO₂ | 7 | Strongly electron-withdrawing | Moderate | Significantly deactivates the aromatic ring towards electrophiles; increases acidity of N-H protons. |

| -CH₃ | 2 | Electron-donating (inductive) | High (at pyrroline ring) | May sterically hinder reactions at the N1-amino group or C2 position. |

Stereoselective Synthesis of Chiral Analogues of this compound

The synthesis of enantiomerically pure chiral amines is of paramount importance in pharmaceutical development. For analogues of this compound substituted at the 2- or 3-position, controlling the stereochemistry is a key synthetic challenge. Several strategies can be employed to achieve stereoselective synthesis.

One effective approach involves the use of chiral auxiliaries. For instance, N-tert-butanesulfinyl imines are highly valuable intermediates in the stereocontrolled synthesis of chiral amines. mdpi.com The addition of nucleophiles to an imine derived from a chiral sulfinamide proceeds with high diastereoselectivity, where the chiral auxiliary directs the approach of the nucleophile. The auxiliary can then be cleaved to yield the desired enantiomerically enriched amine. nih.gov

Asymmetric catalysis provides a more atom-economical method. Transition metal catalysts complexed with chiral ligands can catalyze reactions such as asymmetric hydrogenation or transfer hydrogenation of a suitable precursor, like a cyclic imine or enamine. mdpi.com For example, copper-catalyzed intramolecular cyclizative aminoboration has been used to produce chiral N-heterocycles, demonstrating the power of this approach for creating stereocenters during ring formation. nih.gov The choice of metal (e.g., Rhodium, Ruthenium) and the specific chiral ligand (e.g., chiral diamines) are critical for achieving high enantiomeric excess (ee). mdpi.com

| Method | Key Reagent/Catalyst | Typical Substrate | Advantages | Potential Challenges |

|---|---|---|---|---|

| Chiral Auxiliary | N-tert-butanesulfinyl amides | Aldehydes/Ketones | High diastereoselectivity, reliable methods. mdpi.com | Requires additional steps for auxiliary attachment and removal. |

| Asymmetric Catalysis (Transfer Hydrogenation) | Chiral Rhodium or Ruthenium complexes (e.g., with TsDPEN) | Cyclic Imines | High atom economy, low catalyst loading. mdpi.com | Catalyst sensitivity, optimization of reaction conditions required. |

| Organocatalysis | Chiral phosphoric acids or proline derivatives | Imines/Enamines | Metal-free, often milder conditions. | Substrate scope can be limited; catalyst loading may be higher. |

Scale-Up Considerations and Process Chemistry Optimization for this compound Production

Transitioning a synthetic route from laboratory scale to industrial production requires rigorous optimization to ensure safety, cost-effectiveness, and robustness. For a multi-step synthesis of this compound, several factors must be considered.

Optimization of reaction conditions is crucial. This includes adjusting temperature, pressure, reaction time, and solvent choice to maximize yield and purity while ensuring the process is safe and controllable on a large scale. For instance, in a related synthesis of a fluorinated aromatic amine, reaction conditions were optimized for a key alkylation step, which was successfully demonstrated at a 100 g scale with high yield and purity (>99%). nih.gov Replacing costly or hazardous reagents with cheaper, safer alternatives is also a priority. For example, catalytic hydrogenation is often preferred over stoichiometric metal hydride reductions for nitro group reduction or indole saturation due to safety, cost, and waste considerations. chemicalbook.com

Purification methods must also be scalable. While chromatography is common in the lab, it is often impractical and expensive for large quantities. Crystallization, distillation, and extraction are preferred industrial purification techniques. Developing a process where the final product can be isolated by crystallization in high purity is an ideal goal for process chemistry.

| Parameter | Laboratory Scale | Optimized Process (Scale-Up) | Rationale for Change |

|---|---|---|---|

| Solvent | THF/DMF | Toluene/Water (Biphasic) | Lower cost, improved safety profile, easier product isolation. |

| Base | NaH | K₂CO₃ or NaOH | Improved safety (non-pyrophoric), lower cost. nih.gov |

| Purification | Silica Gel Chromatography | Crystallization/Recrystallization | Reduces cost, solvent waste, and time; highly scalable. |

| Temperature | -78 °C to 25 °C | 20 °C to 80 °C | Avoids cryogenic conditions, reducing energy and equipment costs. |

Preclinical Biological Investigations and Mechanistic Elucidation of 6 Fluoro 2,3 Dihydro 1h Indol 1 Amine

In Vitro Pharmacological Profiling of 6-Fluoro-2,3-dihydro-1H-indol-1-amine and its Analogues

Receptor Binding Affinity Studies and Functional Assays for this compound

Data regarding the specific receptor binding affinities and functional activities of this compound are not extensively available in the public domain. However, research into analogous fluorinated indene (B144670) structures provides insights into potential targets. For instance, studies on trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes have demonstrated notable affinity for dopamine (B1211576) D2-like receptors. nih.gov The affinity of these related compounds was evaluated through displacement of specific radioligands, such as [3H]YM-09-151-2 for D2-like receptors, in porcine striatal membrane homogenates. nih.gov

The introduction of certain substituents on the amine group of these related molecules, such as two n-propyl groups or N-allyl-N-methyl and N-methyl-N-propyl substitutions, was found to significantly increase the affinity and selectivity for D2-like receptors. nih.gov Functional assays on selected analogues confirmed their D2-like agonist profile by demonstrating a decrease in the basal levels of cyclic guanosine (B1672433) monophosphate (cGMP) in rat neostriatal membranes. nih.gov

Interactive Data Table: D2-like Receptor Affinity of Related Indene Analogues

| Compound | Substitution on Amine | D2-like Receptor Affinity (Ki, nM) |

| Analogue 1 | Unsubstituted | > 1000 |

| Analogue 2 | Di-n-propyl | 15.2 |

| Analogue 3 | N-allyl-N-methyl | 8.7 |

| Analogue 4 | N-methyl-N-propyl | 11.4 |

Note: This data is for analogous indene compounds and not this compound.

Enzyme Inhibition and Activation Assays Involving this compound

Specific data on the direct enzyme inhibition or activation properties of this compound is limited. However, the broader class of fluorinated indole (B1671886) derivatives has been investigated for their effects on various enzymes. A notable example is the investigation of 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione, a related but distinct compound, as an inhibitor of indoleamine 2,3-dioxygenase (IDO-1). nih.gov IDO-1 is an enzyme involved in tryptophan metabolism and is a target in immunotherapy for cancer due to its role in creating an immunosuppressive environment. nih.gov

The aforementioned inhibitor, EOS200271/PF-06840003, demonstrated potent inhibition of human IDO-1 in a whole blood assay. nih.gov X-ray crystallography revealed a novel binding mode for this compound, where it does not bind to the heme iron atom of the enzyme, unlike many other IDO-1 inhibitors. nih.gov This highlights the potential for fluorinated indole structures to interact with and modulate the activity of key enzymes.

Cellular Pathway Modulation by this compound in Diverse Cell-Based Models

Furthermore, the investigation of other fluorinated indole derivatives as IDO-1 inhibitors points to a potential role in modulating immune responses at a cellular level. nih.gov Inhibition of IDO-1 can reverse the immunosuppressive effects of tryptophan catabolism, potentially leading to the enhancement of T-cell function and a reduction in the activity of regulatory T-cells. nih.gov

In Vivo Efficacy Studies of this compound in Established Animal Models

Efficacy Evaluation in Disease-Relevant Preclinical Animal Models

Specific in vivo efficacy data for this compound is not documented in the available literature. However, the pharmacological profile of its analogues suggests potential therapeutic applications that could be explored in relevant animal models. For instance, the dopamine D2-like agonist activity of related compounds indicates potential utility in models of Parkinson's disease or other neurological disorders characterized by dopaminergic dysfunction. nih.gov

In the context of enzyme inhibition, the activity of a related fluorinated indole against IDO-1 suggests that such compounds could be evaluated in preclinical cancer models. nih.gov The efficacy of IDO-1 inhibitors is often assessed in syngeneic mouse tumor models, where the compound's ability to enhance anti-tumor immune responses can be evaluated.

Pharmacokinetic and Pharmacodynamic Relationships of this compound in Preclinical Species

Detailed pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound are not currently available. However, studies on similar fluorinated indole derivatives provide some insights into the potential metabolic stability and distribution of such compounds. The presence of a fluorine atom can often enhance metabolic stability and alter the physicochemical properties of a molecule, potentially leading to improved pharmacokinetic profiles. chemimpex.com

For example, the IDO-1 inhibitor EOS200271/PF-06840003, a fluorinated indole derivative, exhibited a favorable ADME (absorption, distribution, metabolism, and excretion) profile, which led to favorable predicted human pharmacokinetic properties, including a long half-life. nih.gov Such studies are crucial for establishing a relationship between the dose administered, the resulting concentration of the compound in the body, and its pharmacological effect over time.

Interactive Data Table: Predicted Human Pharmacokinetic Properties of a Related Fluorinated Indole Analogue (EOS200271/PF-06840003)

| Parameter | Predicted Value |

| Half-life (t1/2) | 16-19 hours |

| Bioavailability | Favorable |

| Metabolism | Favorable ADME profile |

Note: This data is for a related but distinct compound, 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione, and not this compound.

Molecular Mechanism of Action Investigations for this compound

Information regarding the identification and validation of specific molecular targets for this compound is not present in the reviewed scientific literature. Consequently, no data tables of its binding affinities, inhibition constants, or other pharmacological parameters can be provided.

Due to the absence of identified molecular targets, there is no available research that elucidates the downstream signaling cascades or biological networks that may be affected by this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Fluoro 2,3 Dihydro 1h Indol 1 Amine

Systematic Modification of the Indoline (B122111) Core and its Impact on Biological Activity of 6-Fluoro-2,3-dihydro-1H-indol-1-amine Derivatives

Systematic modifications of the indoline core, a privileged scaffold in medicinal chemistry, have been a key strategy to explore and optimize the biological activity of its derivatives. researchgate.netchula.ac.th Studies on related scaffolds, such as the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (tetrahydro-γ-carboline) core, provide valuable insights into how substitutions on the indoline ring system influence activity.

In the development of cystic fibrosis transmembrane conductance regulator (CFTR) potentiators, researchers found that modifying the phenyl ring of a 6-fluoro substituted tetrahydro-γ-carboline core was a successful strategy. acs.org While retaining the essential 6-fluoro substituent, the introduction of a second substituent on the phenyl ring generally proved to be beneficial. For instance, replacing the hydrogen at position 9 with a methyl group resulted in a derivative with a more than 6-fold increase in potency. acs.org Conversely, introducing another fluorine atom at the same position negatively impacted potency. acs.org

| Compound | Modification on 6-Fluoro Core | Potency (EC50, µM) |

|---|---|---|

| Parent Compound (20) | - | ~0.38 (Implied) |

| Derivative (30) | Addition of 9-Methyl group | 0.06 |

| Derivative (29) | Addition of 9-Fluoro group | 0.15 |

Further SAR exploration on N-phenylsulfonyl indoline analogues targeting the 5-HT6 receptor demonstrated the impact of substituents on the exocyclic nitrogen. The introduction of bulky, lipophilic groups at this position, such as a diphenylmethyl group, resulted in submicromolar binding affinity, indicating that this region of the molecule could be a key vector for optimization. nih.gov

| Compound ID | N'-Substituent | 5-HT6 Binding Affinity (Ki, µM) |

|---|---|---|

| 39a | Benzyl | 0.76 |

| 40a | Methyl | 1.85 |

| 40b | Ethyl | 2.42 |

| 43a | Diphenylmethyl | < 1.0 (Submicromolar) |

These studies collectively underscore that the biological activity of 6-fluoroindoline (B1266902) derivatives can be finely tuned through systematic modification of the core structure, particularly by exploring substitutions on the phenyl ring and the exocyclic nitrogen atom.

Role of the Fluoro Substituent at Position 6 in the SAR/SPR of this compound Analogues

The fluorine atom is a unique element in drug design, and its incorporation into a molecule can significantly modulate properties such as metabolic stability, lipophilicity, and binding interactions. researchgate.netmdpi.com In the context of this compound analogues, the fluoro substituent at the C6 position plays a crucial role in defining their SAR and SPR profiles.

A "fluoro-scan," a methodology where fluorine substituents are systematically placed around a core scaffold, is often used to identify sites tolerant to functionalization and to probe the local environment of a binding pocket. nih.gov This technique explores the impact of enhanced lipophilicity, potential hydrogen bonding, and the filling of small pockets within the receptor. nih.gov The strategic retention of the 6-fluoro substituent in the optimization of CFTR potentiators highlights its importance for potent activity. acs.org The introduction of other substituents was explored while keeping the 6-fluoro group, suggesting it was a key anchoring element for biological function. acs.org

Beyond influencing biological activity (SAR), the 6-fluoro substituent also has a demonstrable impact on the physicochemical properties (SPR) of indoline derivatives. In a study on photochromic spiropyrans containing a 6'-fluoro-indoline moiety, the fluorine atom was compared directly to a methyl group at the same position. researchgate.net The presence of fluorine resulted in a bathochromic shift (a shift to longer wavelengths) in the maximum absorption of the molecule's open form. researchgate.net Furthermore, the lifetime of this photoinduced form was increased threefold compared to the methyl analogue, demonstrating a significant alteration of the molecule's photodynamic characteristics. researchgate.net

These findings illustrate that the 6-fluoro substituent is not merely a passive component but an active modulator of both the biological interactions and the physical properties of indoline-based compounds.

Influence of the 1-Amino Group on the Pharmacological and Biological Profile of this compound

The 1-amino group of the this compound scaffold is a critical determinant of its pharmacological and biological profile. While direct studies on this specific compound are limited, research on structurally related analogues provides strong evidence for the role of the amino group and its substitution pattern.

In studies of trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes, which share a similar bicyclic core and a fluoro-substituted aromatic ring, the nature of the amino group was found to be pivotal for activity at dopamine (B1211576) (DA) receptors. nih.gov The primary, unsubstituted amines in this series were found to be poorly effective at these receptors. nih.gov However, the introduction of alkyl groups, specifically two n-propyl groups on the nitrogen atom, significantly increased the affinity and selectivity for D2-like receptors. nih.gov This suggests that the space around the nitrogen atom in the receptor's binding pocket can accommodate and may even favor lipophilic substituents of a certain size. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) and other cheminformatics approaches are powerful computational tools used to correlate the chemical structure of compounds with their biological activities. These models are invaluable for understanding the SAR of a compound series and for designing new analogues with improved properties.

For indole (B1671886) analogues, QSAR studies have been successfully applied to understand their interaction with biological targets. For example, a QSAR analysis of indole derivatives as monoamine oxidase (MAO) inhibitors was performed using Comparative Molecular Field Analysis (CoMFA). nih.gov This study resulted in a predictive pharmacophore model that included two hydrophobic rings, one donor atom, and one acceptor site. The models for MAO-A and MAO-B inhibition showed good predictive values (cross-validated r² of 0.743 and 0.603, respectively) and indicated that both steric and electrostatic fields contribute equally to the inhibitor-enzyme interaction. nih.gov

Similarly, a robust QSAR model was developed for a series of 2,4-disubstituted 6-fluoroquinolines, which, like the target compound, feature a 6-fluoro substituted heterocyclic system. nih.gov This model demonstrated high predictive power (predictive R² of 0.901) and identified key physicochemical descriptors that govern antiplasmodial activity. nih.gov The activity was found to be positively associated with descriptors such as n5Ring (number of 5-membered rings) and negatively associated with descriptors like GGI9 (a topological index). nih.gov Molecular docking studies further complemented the QSAR model by providing insights into the binding modes of these compounds. nih.gov

Advanced Analytical and Spectroscopic Characterization Techniques for 6 Fluoro 2,3 Dihydro 1h Indol 1 Amine Research

High-Resolution Chromatographic Methods for Purity Assessment and Enantiomeric Separation of 6-Fluoro-2,3-dihydro-1H-indol-1-amine (e.g., Chiral HPLC, GC-MS)

High-resolution chromatographic techniques are indispensable for determining the purity of this compound and for separating its stereoisomers. Given that the molecule possesses a chiral center at the amine-bearing carbon of the indoline (B122111) ring, resolving the enantiomers is critical, as they may exhibit different pharmacological and toxicological profiles.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for enantiomeric separation. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and enabling their separation and quantification. For primary amines like this compound, CSPs based on derivatized cyclofructans or polysaccharide derivatives (e.g., cellulose (B213188) or amylose) are often effective. chromatographyonline.com The mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) or heptane (B126788) with a polar modifier such as ethanol (B145695) or isopropanol, is optimized to achieve baseline separation. Acidic or basic additives may be required to improve peak shape and resolution by ensuring the analyte is in a suitable ionic state for optimal interaction with the CSP. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing purity and identifying volatile impurities. Due to the relatively low volatility of this compound, derivatization is often necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. nist.gov Trimethylsilyl (TMS) derivatization is a common approach for amines. nist.gov The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio data, allowing for the identification of the parent compound and any impurities by comparing their fragmentation patterns to known spectral libraries.

Table 1: Illustrative Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Stationary Phase | Immobilized Cyclofructan-based CSP (e.g., CF6-P) |

| Mobile Phase | Hexane/Ethanol with 0.1% Trifluoroacetic Acid (TFA) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation of this compound and its Metabolites (e.g., 2D-NMR, HRMS, FT-IR)

A combination of advanced spectroscopic methods is required to unequivocally confirm the molecular structure of this compound and to identify the structures of its metabolites formed during preclinical investigations.

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) provides detailed information about the connectivity of atoms within the molecule. omicsonline.org Techniques such as Correlation Spectroscopy (COSY) identify proton-proton (¹H-¹H) couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons (¹H-¹³C). The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons, helping to piece together the complete molecular framework. omicsonline.org These experiments are essential for assigning all proton and carbon signals, confirming the substitution pattern on the aromatic ring, and verifying the dihydro-indoline structure.

High-Resolution Mass Spectrometry (HRMS) delivers highly accurate mass measurements, typically to within 5 ppm, allowing for the determination of the elemental composition of the parent molecule and its metabolites. researchgate.net Electrospray ionization (ESI) is a common technique used with HRMS. The precise mass measurement distinguishes the target compound from other molecules with the same nominal mass, providing strong evidence for its chemical formula (C₈H₉FN₂). For metabolite identification, HRMS can detect mass shifts corresponding to common metabolic transformations (e.g., hydroxylation, N-dealkylation).

Fourier-Transform Infrared Spectroscopy (FT-IR) is used to identify the functional groups present in the molecule. researchgate.net The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching for both aromatic and aliphatic protons, C=C stretching of the aromatic ring, and a distinct C-F stretching vibration. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Observation |

|---|---|

| HRMS (ESI+) | Calculated m/z for [M+H]⁺ (C₈H₁₀FN₂⁺): 153.0828; Found: ~153.0828 |

| ¹H-NMR | Signals for aromatic protons (3H), diastereotopic methylene (B1212753) protons (4H), and amine protons (2H) |

| ¹³C-NMR | Signals for aromatic carbons (6C, including C-F coupling) and aliphatic carbons (2C) |

| FT-IR (cm⁻¹) | ~3400-3300 (N-H stretch), ~3100-3000 (Aromatic C-H stretch), ~2900-2800 (Aliphatic C-H stretch), ~1600 (C=C stretch), ~1250 (C-F stretch) |

X-ray Crystallography and Conformational Analysis of this compound and its Co-crystals with Biological Targets

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. By growing a single, high-quality crystal of this compound (or a suitable salt) and exposing it to an X-ray beam, a diffraction pattern is generated. Analysis of this pattern allows for the calculation of electron density and the precise placement of each atom in the crystal lattice. mdpi.com

The resulting structural data includes exact bond lengths, bond angles, and torsion angles, which confirm the molecular connectivity and reveal its preferred conformation. nih.govnih.gov This information is invaluable for understanding the molecule's shape and steric properties. Furthermore, crystallographic analysis of related fluorinated indole (B1671886) structures has revealed the importance of intermolecular interactions such as hydrogen bonding and C-H···F interactions in defining the crystal packing. nih.gov

When co-crystallized with a biological target, such as an enzyme or receptor, X-ray crystallography can elucidate the specific binding mode of the ligand. This provides critical insights into the structure-activity relationship (SAR), showing which parts of the molecule are involved in key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein, thereby guiding further drug design and optimization.

Table 3: Representative Crystallographic Data for a Related Fluoro-Indole Derivative nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₀ClFN₂ |

| Crystal System | Orthorhombic |

| Space Group | P bca |

| Unit Cell Dimensions | a=7.4581 Å, b=16.8480 Å, c=21.356 Å |

| Final R-factor (R1) | 0.041 |

Isotopic Labeling and Tracing Studies for this compound in Preclinical Metabolism Investigations

Isotopic labeling is a cornerstone of preclinical drug metabolism and pharmacokinetic (DMPK) studies. This involves replacing one or more atoms in the this compound molecule with their corresponding isotopes. Common isotopes used include radioactive Carbon-14 (¹⁴C) and Tritium (³H), or the positron-emitting Fluorine-18 (¹⁸F). nih.gov

By administering the labeled compound to animal models, researchers can trace its path through the body. Quantitative whole-body autoradiography (QWBA) can map the distribution of ¹⁴C-labeled compounds in tissues, while liquid scintillation counting of samples (e.g., plasma, urine, feces) allows for the quantification of the total drug-related material. This helps determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Labeling with ¹⁸F allows for non-invasive in vivo imaging using Positron Emission Tomography (PET). nih.gov A ¹⁸F-labeled version of this compound could be used to visualize its distribution to target organs or tissues in real-time. These tracing studies are essential for understanding the compound's metabolic pathways, identifying major metabolites, and assessing potential sites of accumulation, providing a comprehensive picture of its in vivo behavior. mdpi.com

Table 4: Isotopes for Preclinical Metabolism Studies

| Isotope | Typical Use | Detection Method |

|---|---|---|

| Carbon-14 (¹⁴C) | ADME, mass balance, metabolite profiling | Liquid Scintillation Counting, Autoradiography |

| Tritium (³H) | Metabolism studies, receptor binding assays | Liquid Scintillation Counting |

| Fluorine-18 (¹⁸F) | In vivo distribution and target engagement | Positron Emission Tomography (PET) |

Computational Chemistry and Molecular Modeling Approaches for 6 Fluoro 2,3 Dihydro 1h Indol 1 Amine

Quantum Chemical Calculations for Understanding Electronic Properties and Reactivity of 6-Fluoro-2,3-dihydro-1H-indol-1-amine

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn govern its reactivity and interactions. For the this compound scaffold, these calculations provide critical insights into how the fluorine substituent and the N-amino group influence the electron distribution across the indoline (B122111) ring system.

Key electronic properties that are typically calculated include:

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It helps in identifying the electrophilic and nucleophilic sites, which are crucial for predicting non-covalent interactions and chemical reactivity. For fluorinated indoles, MEP analysis can pinpoint regions of positive potential (electron-poor, susceptible to nucleophilic attack) and negative potential (electron-rich, susceptible to electrophilic attack).

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov DFT calculations are used to determine these energy levels and predict the molecule's kinetic stability and reactivity patterns. nih.govnih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge distribution, hybridization, and intramolecular charge transfer (ICT) interactions. nih.gov These hyper-conjugation interactions play a significant role in stabilizing the molecular structure. For the 6-fluoro-indoline scaffold, NBO analysis can quantify the stabilizing effects arising from electron delocalization between occupied and unoccupied orbitals. nih.gov

These quantum chemical studies collectively provide a foundational understanding of the molecule's electronic structure, which is essential for predicting its behavior in biological systems and for designing derivatives with tailored properties. tdl.org

| Property | Description | Typical Computational Method | Significance for this compound |

|---|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | DFT (e.g., B3LYP/6-311G(d,p)) | Indicates potential for undergoing oxidation and participating in charge-transfer interactions. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | DFT (e.g., B3LYP/6-311G(d,p)) | Indicates potential for undergoing reduction and interacting with nucleophiles. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. nih.gov | DFT (e.g., B3LYP/6-311G(d,p)) | A smaller gap suggests higher reactivity, which can be tuned by modifying substituents. |

| Dipole Moment | Measure of the net molecular polarity. | DFT Calculations | Influences solubility and the ability to engage in dipole-dipole interactions with biological targets. |

| MEP Analysis | Maps electrostatic potential on the molecular surface to identify reactive sites. nih.gov | DFT Calculations | Predicts regions for hydrogen bonding and other non-covalent interactions with receptors. |

Molecular Docking and Dynamics Simulations of this compound with Predicted Biological Targets

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (receptor), typically a protein.

Molecular Docking: This process predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For derivatives of the 6-fluoro-indoline scaffold, docking studies are essential for identifying potential biological targets and understanding the binding mode. The process involves placing the ligand in the active site of the target protein and evaluating the binding affinity using a scoring function, often expressed in kcal/mol. researchgate.netmdpi.com Studies on related indole derivatives have explored their potential as inhibitors of various enzymes, such as human topoisomerase-II and bacterial enzymes, revealing key interactions like hydrogen bonds and pi-stacking that stabilize the ligand-receptor complex. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are performed to study the dynamic behavior of the ligand-receptor complex over time, typically on the nanosecond to microsecond scale. genominfo.org This method provides a more realistic representation of the biological environment by simulating the movements of atoms and molecules. MD simulations can confirm the stability of the binding pose predicted by docking and provide deeper insights into the conformational changes and energetic contributions of the interaction. nih.govnih.govresearchgate.net For a potential drug candidate based on the this compound scaffold, MD simulations would be crucial to validate its binding stability with a predicted target and to understand the flexibility of the complex. genominfo.org

| Indole Scaffold | Biological Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Tri-substituted fluoro indole | Human Topoisomerase-II | -9.2 | Not specified | researchgate.net |

| Spiro[indole-3,4′-pyridine] | Pseudomonas aeruginosa PqsR | -5.8 to -8.2 | Not specified | mdpi.comnih.gov |

| Indole derivative | UDP-N-acetylmuramate-l-alanine ligase | -11.5 | Not specified | nih.gov |

| Indeno[1,2-b]pyrrol-4(1H)-one | SARS-CoV-2 Mpro | Not specified | Not specified | researchgate.net |

De Novo Design and Virtual Screening Efforts Based on the this compound Scaffold for Ligand Discovery

The this compound structure represents a valuable scaffold for the discovery of new ligands through de novo design and virtual screening.

Virtual Screening (VS): This computational technique involves screening large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. There are two main approaches:

Ligand-Based Virtual Screening (LBVS): This method is used when the structure of the target is unknown but active ligands have been identified. It searches for molecules with similar structural or chemical features to the known actives. nih.govnih.gov A pharmacophore model can be generated based on the essential features of the 6-fluoro-indoline scaffold required for activity.

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known, SBVS docks a large number of compounds from a database into the active site and ranks them based on their predicted binding affinity. nih.gov The indoline core can be used as a query to search databases for compounds containing this scaffold, which can then be docked into a target of interest.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties of this compound Analogues Using In Silico Models

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of potential drug candidates. In silico models are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds, helping to identify candidates with favorable drug-like characteristics and filter out those likely to fail in later stages.

For analogues of this compound, various computational tools and web servers (e.g., SwissADME, admetSAR) can predict key ADME parameters: nih.gov

Absorption: Parameters like Caco-2 cell permeability, human intestinal absorption (HIA), and P-glycoprotein substrate potential are predicted to estimate oral bioavailability.

Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding (PPB) help to understand how a compound will be distributed throughout the body.

Metabolism: In silico models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound is likely to inhibit these enzymes, which is important for assessing potential drug-drug interactions.

Excretion: Properties related to clearance and half-life can be estimated.

These in silico ADME predictions are vital for prioritizing which analogues of the this compound scaffold should be synthesized and advanced to more resource-intensive experimental testing. nih.govresearchgate.netmdpi.com

| ADME Parameter | Description | Desirable Range/Outcome |

|---|---|---|

| Lipophilicity (LogP) | Partition coefficient between octanol (B41247) and water; affects absorption and distribution. | < 5 |

| Molecular Weight (MW) | Mass of the molecule. | < 500 Da |

| Hydrogen Bond Donors | Number of N-H and O-H bonds. | < 5 |

| Hydrogen Bond Acceptors | Number of N and O atoms. | < 10 |

| Topological Polar Surface Area (TPSA) | Surface sum over all polar atoms; relates to membrane permeability. | < 140 Ų |

| Blood-Brain Barrier (BBB) Permeation | Ability to cross the BBB. | Yes/No (depending on target) |

| Human Intestinal Absorption (HIA) | Percentage of drug absorbed through the human intestine. | High |

| CYP450 Inhibition | Potential to inhibit key metabolic enzymes (e.g., 2D6, 3A4). | Non-inhibitor |

Future Perspectives and Emerging Research Directions for 6 Fluoro 2,3 Dihydro 1h Indol 1 Amine

Development of Next-Generation Analogues and Prodrug Strategies for 6-Fluoro-2,3-dihydro-1H-indol-1-amine

The development of next-generation analogues will focus on fine-tuning the pharmacological profile of the this compound core. By systematically modifying the structure, researchers aim to enhance potency, selectivity, and pharmacokinetic properties. Strategies may involve introducing additional functional groups to the indoline (B122111) ring or the amine substituent to explore new interactions with biological targets.

Prodrug design is another critical avenue for optimizing the therapeutic potential of this amine-containing compound. mdpi.com The primary amine group is a key handle for temporary modification to overcome pharmaceutical challenges like poor membrane penetration, metabolic instability, or low water solubility. mdpi.com Various prodrug strategies are applicable.

Potential Prodrug Strategies for Amine-Containing Compounds:

| Prodrug Strategy | Activation Mechanism | Potential Advantages |

| Carbamates | Enzymatic (e.g., esterases) or chemical hydrolysis | Improved lipophilicity, protection from first-pass metabolism. |

| Enaminones | Chemical hydrolysis (pH-sensitive) | Enhanced absorption due to increased lipophilicity; release can be targeted to specific pH environments like the stomach. mdpi.com |

| Tetrahydrothiadiazine-2-thione (THTT) | Enzymatic and chemical cleavage at physiological pH | Increased lipophilicity, stable under acidic conditions. mdpi.com |

| Acyloxycarbonyl Derivatives | Enzymatic hydrolysis | Can improve water solubility or lipophilicity depending on the promoiety used. |

For instance, creating mono- and diester prodrugs of similar heterocyclic amines has been shown to improve absorption and subsequent conversion to the active compound in vivo. nih.gov This approach could be adapted for this compound to enhance its delivery and efficacy.

Integration of this compound into Polypharmacology and Multi-Target Directed Ligand Design

The traditional "one-molecule, one-target" paradigm is increasingly being supplemented by polypharmacology, which aims to design single chemical entities that can modulate multiple biological targets simultaneously. nih.gov This approach, resulting in Multi-Target-Directed Ligands (MTDLs), is particularly valuable for complex multifactorial diseases like neurodegenerative disorders or cancer. nih.govresearchgate.netmdpi.com

The indole (B1671886) scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of forming the basis for ligands that act on a wide array of targets. nih.gov Research has demonstrated the successful design of indole-based MTDLs for conditions like Alzheimer's disease by combining pharmacophores for targets such as cholinesterases and monoamine oxidase B (MAO-B). mdpi.comresearchgate.net

Future research will likely focus on using the this compound core as a foundational scaffold for creating novel MTDLs. By appending other pharmacophoric moieties to this core, derivatives could be designed to simultaneously interact with complementary targets involved in a specific disease pathology. For example, in neuroinflammation, an indoline-based structure could be combined with an NSAID-like fragment to target enzymes like COX-2 and 5-LOX concurrently. researchgate.net This strategy could lead to synergistic therapeutic effects and a more holistic treatment approach.

Exploration of Novel Therapeutic Areas and Unexplored Target Classes for this compound Research

While the indoline core is well-established in certain therapeutic areas, ongoing research is continually identifying new applications for fluorinated indole and indoline derivatives. chemimpex.com The unique properties imparted by the fluorine atom make these scaffolds attractive for investigating novel and unexplored biological targets. researchgate.net

Emerging research on related fluorinated heterocyclic compounds suggests several promising new directions:

Oncology: Fluorinated indoline derivatives have been investigated as inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/CDK6), which are crucial targets in cancer therapy. nih.gov The 6-fluoro-indoline scaffold could be optimized for this or other oncology targets like histone deacetylases (HDACs). nih.gov

Metabolic Diseases: Certain fluorinated indole hybrids have shown potent agonist activity at G-protein-coupled receptor 119 (GPR119), a target for anti-diabetic agents. nih.gov This opens the possibility of developing this compound derivatives for type 2 diabetes. Additionally, novel spiroindoline derivatives have shown potent inhibition of aldose reductase, an enzyme implicated in diabetic complications. nih.gov

Antiviral Agents: Fluorinated indoles and isoindolines have demonstrated significant antiviral activity, including potent inhibition of HIV-1 replication and hepatitis C virus (HCV) protease. nih.gov The introduction of fluorine can dramatically increase potency compared to non-fluorinated analogues. nih.gov This precedent supports the investigation of this compound derivatives as potential antiviral therapies.

Advancements in Sustainable and Economically Viable Synthetic Methodologies for this compound Production

The production of complex pharmaceutical intermediates like this compound necessitates efficient, scalable, and environmentally responsible synthetic methods. Modern organic chemistry is increasingly focused on "green" principles to reduce waste, avoid hazardous reagents, and improve economic viability.

Recent advancements in the synthesis of fluorinated indoles and indolines point toward more sustainable production pathways:

Metal-Free Synthesis: Novel methods are being developed that avoid the use of heavy metal catalysts. For example, an oxidative-dearomatization approach allows for the assembly of fluorinated indoles from simple anilines using an organic oxidant, offering a scalable and metal-free route. nih.gov

Electrochemical Synthesis: Electrosynthesis is emerging as a powerful and sustainable tool in organic chemistry. It uses electricity to drive chemical reactions, often avoiding the need for stoichiometric chemical oxidants or reductants. An electrocatalytic triamination of alkynes has been reported for the controllable synthesis of functionalized indolines and indoles, representing a green strategy that avoids terminal oxidants and transition metals. rsc.org

Catalytic Enantioselective Methods: For producing specific stereoisomers, the development of enantioselective organocatalytic processes is crucial. Such methods, like the intramolecular aza-Michael reaction, can generate chiral centers with high efficiency and enantioselectivity, which is critical for producing single-enantiomer drugs. acs.org

Adopting these advanced methodologies could lead to more economically viable and environmentally friendly production of this compound and its derivatives, facilitating their broader application in drug discovery and development.

Application of Artificial Intelligence and Machine Learning in the Discovery and Optimization of this compound Derivatives

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. mdpi.com These computational tools can analyze vast datasets to predict biological activity, identify novel scaffolds, and guide the design of more potent and selective molecules.

In the context of indole-based compounds, ML has already proven effective. Machine learning models, such as naive Bayesian and recursive partitioning, have been successfully used to screen compound libraries and identify novel inhibitors of Indoleamine 2,3-dioxygenase (IDO), a key target in cancer immunotherapy. nih.gov These in silico approaches can significantly reduce the time and cost associated with high-throughput screening. rsc.org

Future applications of AI and ML for this compound could include:

De Novo Design: Using generative AI frameworks to design entirely new derivatives based on the 6-fluoroindoline (B1266902) scaffold, optimized for binding to a specific target. researchgate.net

Predictive Modeling: Building QSAR (Quantitative Structure-Activity Relationship) models to predict the activity of virtual analogues before synthesis, allowing chemists to prioritize the most promising candidates.

Virtual Screening: Screening massive virtual libraries of compounds to identify those that are predicted to bind to a novel target of interest, using the 6-fluoroindoline core as a search query. nih.gov

ADMET Prediction: Employing ML algorithms to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed derivatives, helping to identify and eliminate candidates with unfavorable profiles early in the discovery process.

By integrating these powerful computational tools, researchers can more efficiently explore the chemical space around this compound, accelerating the journey from initial concept to optimized clinical candidate.

Q & A

Q. Table 1: Key spectral parameters for related fluorinated inden derivatives

| Parameter | Example (6-Fluorotryptophan) | Application to Target Compound |

|---|---|---|

| 1H NMR (δ, ppm) | 6.8–7.2 (aromatic H) | Assign C-5/C-7 protons near F |

| 13C NMR (δ, ppm) | ~160 (C-F coupling) | Identify J(C-F) coupling |

| X-ray resolution (Å) | 1.2–1.5 | Resolve F orientation |

How can contradictory biological activity data for fluorinated dihydroindenamines be resolved?

Answer:

Contradictions often arise from assay variability or target promiscuity. Use these strategies:

- Orthogonal assays : Combine SRB cytotoxicity (protein-bound dye, stable endpoint ) with DPPH/FRAP antioxidant assays (radical scavenging) to confirm mechanisms .

- Targeted docking : Compare binding modes using AutoDock/Vina with X-ray structures (e.g., IDO-1 inhibitors show non-heme binding; similar analysis applies to indenamine targets ).

- Metabolic stability : Test in human liver microsomes to rule out false negatives from rapid degradation (e.g., IDO-1 inhibitor PF-06840003 has a 16–19 hr predicted half-life ).

What synthetic routes are feasible for 6-Fluoro-2,3-dihydro-1H-inden-1-amine?

Answer:

Key approaches include:

- Multi-component reactions : Adapt methods from 4,6-di(indolyl)dihydropyrimidine synthesis (e.g., refluxing fluorinated aldehydes with amines in ethanol ).

- Reductive amination : Reduce 6-fluoro-indenone intermediates (e.g., 6-Fluoro-2,3-dihydroinden-1-one ) using NaBH4/NH4OAc.

- Buchwald–Hartwig coupling : Introduce fluorine via palladium-catalyzed C-F bond formation, as seen in 5-fluoroindole derivatives .

Q. Table 2: Comparative yields of fluorinated indenamine precursors

| Method | Yield (%) | Purity (%) | Challenges |

|---|---|---|---|

| Multi-component | 60–75 | >95 | Byproduct formation |

| Reductive amination | 80–85 | >98 | Over-reduction risks |

| Buchwald–Hartwig | 50–65 | >90 | Catalyst cost |

How does fluorine substitution at C-6 influence binding interactions with enzymes like IDO-1 or AR?

Answer:

Fluorine’s electronegativity and steric effects modulate binding:

- IDO-1 inhibition : Fluorine avoids heme iron coordination (unlike most IDO-1 inhibitors), enabling novel binding modes (e.g., PF-06840003 binds hydrophobic pockets via π-π stacking ).

- Androgen receptor (AR) antagonism : Fluorine enhances hydrophobic contacts with residues like Leu704/Gly708 (observed in diindolylpyrimidine-AR docking ).

- Bioisosteric effects : Compare with 6-methoxy or 6-chloro analogs to optimize potency/selectivity.

What computational tools are suitable for predicting ADME properties of 6-Fluoro-dihydroindenamines?

Answer:

Leverage in silico ADME prediction and molecular dynamics (MD) :

- SwissADME : Predict logP (~2.1) and solubility (moderate, due to amine hydrophilicity).

- MD simulations : Model blood-brain barrier penetration (critical for CNS targets) using fluorine’s small size and low polar surface area.

- CYP450 inhibition : Use StarDrop to assess metabolic liabilities (e.g., avoid 3A4/2D6 inhibition, as in IDO-1 clinical candidates ).

How can researchers address low yields in fluorinated indenamine synthesis?

Answer:

Optimize:

- Fluorine source : Use Selectfluor® or DAST for regioselective fluorination.

- Protecting groups : Temporarily shield the amine with Boc to prevent side reactions.

- Catalysis : Employ microwave-assisted synthesis to accelerate reaction kinetics (e.g., 30% yield improvement in indole-acetamide synthesis ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.